2-(Diethylamino)ethyl methacrylate (DEAEMA, CAS 105-16-8) is a highly versatile, tertiary amine-containing methacrylate monomer utilized primarily for the synthesis of multi-stimuli-responsive 'smart' polymers. In industrial and advanced laboratory procurement, DEAEMA is selected for its ability to yield polymers (PDEAEMA) that exhibit precise, dual-responsive behavior to both pH and temperature. Unlike standard methacrylates, the diethylamino group provides a finely tuned hydrophilic-lipophilic balance, allowing the resulting polymer to transition from a highly hydrophobic state at physiological pH to a water-soluble, hydrophilic state in mildly acidic environments. This distinct phase-transition profile, combined with the monomer's excellent processability in aqueous emulsion polymerizations, makes DEAEMA a critical precursor for targeted drug delivery nanocarriers, switchable adhesives, water treatment flocculants, and CO2-responsive smart coatings [1].
Substituting DEAEMA with closely related in-class analogs—such as 2-(Dimethylamino)ethyl methacrylate (DMAEMA) or 2-(Diisopropylamino)ethyl methacrylate (DPAEMA)—fundamentally alters the thermodynamic stability and trigger-points of the final product, often leading to catastrophic formulation failure. While DMAEMA is highly popular, its resulting polymer (PDMAEMA) remains hydrophilic and fully water-soluble at physiological pH (7.4), meaning it cannot form the stable hydrophobic micelle cores required to protect encapsulated payloads in the bloodstream. Conversely, substituting with the bulkier DPAEMA yields a highly hydrophobic polymer with a much lower pKa (~6.0–6.2), meaning it will not disassemble and release its payload until it reaches deep, highly acidic endosomal compartments, entirely missing the therapeutic window for extracellular tumor targeting (pH 6.5–7.0). For procurement managers and formulators, DEAEMA represents the non-interchangeable 'Goldilocks' monomer: it provides the exact hydrophobicity needed for stability at pH 7.4, combined with the precise basicity required for rapid dissolution in mildly acidic microenvironments [1].
A critical differentiator for DEAEMA in biomedical procurement is the phase state of its polymer at physiological pH. At pH 7.4, PDEAEMA undergoes a pronounced soluble-to-insoluble transition, becoming highly hydrophobic and allowing for the self-assembly of stable micellar cores. In direct contrast, the dimethyl analog (PDMAEMA) remains fully hydrophilic and soluble at pH 7.4, failing to form stable cores without complexation [1].
| Evidence Dimension | Polymer Hydrophobicity and Phase State at pH 7.4 |
| Target Compound Data | PDEAEMA is highly hydrophobic and insoluble, forming stable micelle cores |
| Comparator Or Baseline | PDMAEMA remains hydrophilic and fully water-soluble |
| Quantified Difference | Complete binary phase difference (insoluble vs. soluble) at physiological pH |
| Conditions | Aqueous solution at pH 7.4, physiological ionic strength |
This dictates monomer selection for drug delivery; DEAEMA is mandatory if the formulation requires a self-assembling hydrophobic core that is stable in the bloodstream.
The apparent pKa of the polymerized monomer dictates the exact environmental trigger for payload release. PDEAEMA exhibits an apparent pKa of ~7.3 to 7.5, which drives rapid micelle disassembly and drug release in mildly acidic environments like the extracellular tumor matrix (pH 6.5–7.0). The diisopropyl analog, PDPAEMA, has a significantly lower pKa of ~6.0 to 6.2, restricting its trigger strictly to deep endosomal compartments and preventing earlier targeted release [1].
| Evidence Dimension | Apparent pKa and pH-Triggered Dissociation Threshold |
| Target Compound Data | pKa ~ 7.3–7.5 (triggers disassembly at pH 6.5–7.0) |
| Comparator Or Baseline | PDPAEMA (Diisopropyl analog) has a pKa ~ 6.0–6.2 |
| Quantified Difference | ~1.1 to 1.5 pH unit shift in responsiveness |
| Conditions | Potentiometric titration in aqueous media at 25 °C |
Buyers targeting the mildly acidic tumor microenvironment must procure DEAEMA, as DPAEMA will fail to trigger release until the pH drops significantly lower.
DEAEMA offers superior tunability for dual-stimuli (pH and temperature) responsive materials. At equivalent pH levels, PDEAEMA exhibits a Lower Critical Solution Temperature (LCST) phase separation at temperatures approximately 40 K lower than its dimethyl counterpart, PDMAEMA. This allows formulators to design materials that undergo thermal transitions closer to ambient or physiological temperatures without requiring extreme basic conditions [1].
| Evidence Dimension | Lower Critical Solution Temperature (LCST) / Cloud Point |
| Target Compound Data | Exhibits LCST phase separation at ~40 K lower than the dimethyl analog |
| Comparator Or Baseline | PDMAEMA requires significantly higher temperatures (or extreme pH) to reach its cloud point |
| Quantified Difference | ~40 K reduction in cloud point temperature at equivalent pH |
| Conditions | Aqueous buffer solutions, matched polymer molecular weights |
Enables the manufacturing of thermo-responsive smart materials that actuate at practical, real-world temperatures rather than requiring excessive heating.
From a manufacturing and scale-up perspective, the DEAEMA monomer strikes an optimal balance between final-polymer hydrophobicity and initial-monomer processability. Unlike bulkier, highly hydrophobic analogs (such as DPAEMA) that often necessitate the use of organic co-solvents, DEAEMA readily disperses and reacts in water. This drastically simplifies aqueous emulsion polymerization workflows for industrial coatings and adhesives [1].
| Evidence Dimension | Monomer Aqueous Processability |
| Target Compound Data | Readily disperses and reacts in aqueous emulsion systems |
| Comparator Or Baseline | Bulkier analogs (e.g., DPAEMA) are strictly hydrophobic and require organic co-solvents |
| Quantified Difference | Elimination of organic solvent requirements for emulsion polymerization |
| Conditions | Industrial aqueous polymerization workflows |
Lowers VOC emissions, reduces solvent costs, and simplifies the scale-up of waterborne smart coatings and adhesives.
Because PDEAEMA forms stable hydrophobic cores at pH 7.4 but rapidly protonates and dissolves at pH 6.5–7.0, DEAEMA is the exact monomer of choice for synthesizing block copolymers intended to release chemotherapeutics specifically within the mildly acidic extracellular tumor microenvironment, preventing premature leakage in the bloodstream [1].
In industrial formulation, DEAEMA's excellent monomeric water-dispersibility allows it to be easily incorporated into waterborne emulsion polymerizations. The resulting coatings leverage the tertiary amine group to provide strong substrate adhesion, while the pH-responsiveness allows for controlled swelling or easy removal using mildly acidic cleaning solutions [2].
DEAEMA is highly effective in developing CO2-switchable materials. Because the dissolution of CO2 in water forms carbonic acid (mildly lowering the pH), the PDEAEMA chains protonate and transition from hydrophobic to hydrophilic. This mechanism is utilized in advanced water treatment flocculants and reversible gas sensors where thermal LCST behavior is actively modulated by CO2 exposure [1].
Irritant